(Butan-2-yl)(3-phenylbutyl)amine

Description

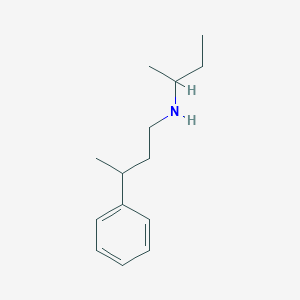

(Butan-2-yl)(3-phenylbutyl)amine is a secondary amine with the molecular formula C₁₄H₂₃N (free base) or C₁₄H₂₄ClN in its hydrochloride salt form (CAS: 1240572-57-9). The compound features a butan-2-yl group (sec-butyl) and a 3-phenylbutyl substituent attached to the nitrogen atom. Its SMILES notation is CCC(C)NCCC(C)c1ccccc1, indicating a branched aliphatic chain and a phenyl-terminated alkyl group (Fig. 1).

Properties

IUPAC Name |

N-butan-2-yl-3-phenylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-4-13(3)15-11-10-12(2)14-8-6-5-7-9-14/h5-9,12-13,15H,4,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBULDVVEGGGOAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCCC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)(3-phenylbutyl)amine typically involves the reaction of butan-2-amine with 3-phenylbutyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

Reduction: The compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, sulfonates, and other electrophiles.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

(Butan-2-yl)(3-phenylbutyl)amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)(3-phenylbutyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chain Length and Aromaticity

Key Compounds :

(Butan-2-yl)[(3-methylphenyl)methyl]amine (CAS: 1019599-56-4): Molecular formula: C₁₂H₁₉N Features a 3-methylbenzyl group instead of 3-phenylbutyl.

N-(3-Phenylbutyl)hexan-2-amine :

- Molecular formula: C₁₆H₂₇N (inferred from ).

- The hexan-2-yl group increases hydrophobicity and chain length versus the butan-2-yl group in the target compound. This could enhance membrane permeability but reduce binding specificity in biological systems .

Structural Implications :

- 3-Phenylbutyl vs. Shorter Chains : The 3-phenylbutyl group in the target compound provides a balance between hydrophobicity and flexibility, enabling interactions with hydrophobic protein cavities (e.g., S1R ligand-binding sites, as seen in ).

- Aromatic Substitution : Methyl or heteroaromatic groups (e.g., furan in ) modify electronic properties and steric hindrance, affecting binding kinetics .

Stereochemical and Conformational Variations

Key Compounds :

(2S)-Butan-2-yl (Z)-dodec-5-enoate (): While an ester, its (2S)-butan-2-yl group highlights stereochemical influences. Enantiomers (e.g., EFETOV-S-S-5 vs. EFETOV-S-5) exhibit distinct biological activities in pheromone studies, suggesting that stereochemistry in the butan-2-yl group could modulate receptor interactions .

Pharmacophore Alignment and Receptor Interactions

Key Findings from Docking Studies (–2):

- Compounds with 1-(3-phenylbutyl)piperidine groups (e.g., RC-33 analogs) maintain salt-bridge interactions with residue Glu172 in S1R ligands despite RMSD variations (>2.5 Å).

- Larger hydrophobic substituents (e.g., in compounds 37, 62) reorient the 3-phenylbutyl group to fit extended hydrophobic cavities near helices α4/α4.

- Inference for Target Compound : The butan-2-yl group may limit cavity penetration compared to bulkier substituents, but its branched structure could stabilize specific conformations .

Data Table: Structural and Functional Comparison

Notes and Limitations

Stereochemistry : The impact of sec-butyl (R/S) configuration on activity remains unexplored in the evidence.

Contradictions : Larger substituents in RC-33 analogs improve hydrophobic cavity binding but may reduce selectivity—highlighting a trade-off in ligand design .

Biological Activity

(Butan-2-yl)(3-phenylbutyl)amine is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and applications based on a review of diverse scientific literature.

Chemical Structure and Properties

The compound's structure consists of a butan-2-yl group bonded to a 3-phenylbutylamine moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it an attractive candidate for further investigation in pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following points summarize its mechanism:

- Target Interaction : The compound is structurally similar to known amines that interact with trypsin-like enzymes, suggesting a potential role in modulating enzyme activity.

- Binding Affinity : Preliminary studies indicate that it may bind to active sites on target enzymes, altering their function and leading to various biological effects. For example, related compounds have shown inhibition concentration values (IC50) in the range of 294 μM.

- Environmental Influence : The efficacy and stability of this compound can be affected by environmental factors, such as pH and the presence of other reactive species.

Biological Activity

Recent studies have explored the biological activity of this compound, highlighting its potential roles:

- Enzyme Modulation : It has been shown to modulate the activity of certain enzymes, which may have implications for drug development targeting specific pathways.

- Receptor Binding : The compound has demonstrated potential in binding to various receptors, indicating possible applications in therapeutic contexts.

- Pharmacological Implications : Its interactions with biological targets suggest that it could serve as a precursor for developing new pharmacological agents.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound. Below are notable findings:

Applications in Research

The compound's unique properties make it valuable across several research domains:

- Medicinal Chemistry : Investigated as a lead compound for developing new drugs targeting specific diseases.

- Chemical Synthesis : Used as an intermediate in synthesizing complex organic molecules, contributing to advancements in organic chemistry.

- Biological Research : Studied for its interactions with biomolecules, enhancing understanding of biochemical pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Butan-2-yl)(3-phenylbutyl)amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-phenylbutyl halides (e.g., chloride) and butan-2-amine under basic conditions. Solvents like toluene or dichloromethane, combined with bases such as potassium carbonate or sodium hydroxide, are effective. Reaction parameters (temperature: 60–80°C, time: 12–24 hours) should be optimized via controlled experiments. Evidence from analogous syntheses shows yields >85% when using anhydrous conditions and stoichiometric excess of the amine .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, particularly distinguishing stereochemistry at chiral centers. Mass spectrometry (MS) validates molecular weight (e.g., expected m/z ~205 for C₁₃H₂₁N). High-performance liquid chromatography (HPLC) ensures purity (>98%), with retention times calibrated against standards .

Q. How can researchers purify this compound effectively?

- Methodological Answer : Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) removes unreacted precursors. Recrystallization in ethanol or acetone improves crystalline purity. For industrial-scale applications, continuous flow reactors enhance reproducibility .

Advanced Research Questions

Q. How can contradictory reports about the biological activity of this compound be resolved?

- Methodological Answer : Discrepancies may arise from stereochemical variations (e.g., enantiomers with differing receptor affinities) or assay conditions (e.g., pH, temperature). Researchers should:

- Perform chiral separation (e.g., chiral HPLC) to isolate enantiomers.

- Replicate assays under standardized conditions (e.g., IC₅₀ measurements in buffer solutions at 37°C).

- Compare results with structurally similar compounds like β-methylphenethylamine, which shows receptor selectivity dependent on substituent positioning .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP hybrid functional) model electronic properties and binding energies. Molecular docking (using software like AutoDock Vina) simulates interactions with receptors (e.g., serotonin receptors). Validate predictions with in vitro binding assays and SAR studies, noting that exact-exchange terms in DFT improve accuracy for thermochemical properties .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Store samples at 4°C (short-term) vs. –20°C (long-term) under inert atmospheres.

- Monitor degradation via HPLC every 30 days. Amines are prone to oxidation; adding antioxidants (e.g., BHT) or using amber vials can mitigate this. Evidence from related amines shows <5% degradation over 6 months at –20°C .

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced selectivity?

- Methodological Answer : Key modifications include:

- Phenyl ring substitution : Electron-withdrawing groups (e.g., –NO₂) reduce basicity, altering receptor affinity.

- Alkyl chain branching : Tert-butyl groups increase steric hindrance, reducing off-target interactions.

- Compare with analogs like (Butan-2-yl)[(2-methoxyphenyl)methyl]amine, where methoxy groups enhance 5-HT2C receptor selectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies may stem from impurities or hydration states. To resolve:

- Re-measure solubility in rigorously dried solvents (e.g., DMSO, hexane) using gravimetric analysis.

- Cross-validate with computational solubility parameters (Hansen solubility parameters). For example, logP values (~3.5) predict higher solubility in organic solvents, aligning with PubChem data for similar amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.